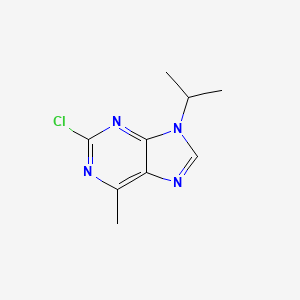
2-(3-methoxycyclobutyl)acetic acid, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxycyclobutyl)acetic acid, mixture of diastereomers, is a compound that has garnered interest in various fields of research, including organic chemistry, pharmacology, and material science. This compound is characterized by its unique cyclobutyl ring structure with a methoxy group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxycyclobutyl)acetic acid typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring. This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a carboxylation reaction, where a carboxyl group is introduced to the cyclobutyl ring.
Industrial Production Methods
In an industrial setting, the production of 2-(3-methoxycyclobutyl)acetic acid may involve:
Bulk Synthesis: Large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Purification: The mixture of diastereomers is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxycyclobutyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(3-methoxycyclobutyl)acetic acid has several scientific research applications:
Organic Chemistry: Used as a building block for synthesizing more complex molecules.
Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Material Science: Utilized in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(3-methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in pharmacological applications, it may interact with enzymes or receptors to exert its effects. The exact pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-hydroxycyclobutyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-(3-methoxycyclopropyl)acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
2-(3-methoxycyclobutyl)acetic acid is unique due to its specific combination of a methoxy group and a cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
1694356-55-2 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



